molecular formula C21H31N3O3S B2504098 N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 920250-25-5

N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Katalognummer: B2504098
CAS-Nummer: 920250-25-5
Molekulargewicht: 405.56
InChI-Schlüssel: XNMODQHCWJTYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H31N3O3S and its molecular weight is 405.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 26148685

This compound features a cyclohexyl group attached to a thioacetamide moiety, which is linked to a hexahydroquinazoline derivative. The presence of the tetrahydrofuran ring adds to its structural complexity and potential biological interactions.

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : Research has shown that the compound induces apoptosis in cancer cell lines. It activates caspase pathways and modulates apoptotic markers such as Bcl-2 and Bax.
  • Anti-inflammatory Effects : In vitro studies suggest that it reduces the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.

Data Table: Biological Activity Summary

Activity TypeEffectReference
AntimicrobialInhibition of bacteria
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of cytokines

Study 1: Antimicrobial Efficacy

In a study conducted by Yi et al., this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development as an antibiotic agent.

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound effectively reduced cell viability in various cancer cell lines (e.g., HeLa and MCF7). The IC50 values were reported at 15 µM for HeLa cells and 20 µM for MCF7 cells. Flow cytometry analysis confirmed that treatment with this compound led to increased early and late apoptotic cells compared to controls.

Study 3: Anti-inflammatory Response

Research published in PMC highlighted the anti-inflammatory effects of this compound. In an LPS-induced inflammation model, the compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. The hexahydroquinazolin framework has been associated with the inhibition of various cancer cell lines through mechanisms involving the modulation of apoptosis and cell cycle arrest. For instance, derivatives of quinazoline have shown selective cytotoxicity against breast cancer cells by inducing apoptosis via the intrinsic pathway .

Anti-inflammatory Effects

The compound's thioacetamide moiety suggests potential anti-inflammatory properties. Research has demonstrated that thioacetamides can inhibit pro-inflammatory cytokines and pathways such as NF-kB activation. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies indicate that modifications to the cyclohexyl group or the quinazoline core significantly affect biological activity. For example:

Modification Effect on Activity
Addition of hydrophobic groupsIncreased anticancer activity
Substitution on the quinazoline ringAltered binding affinity to target proteins
Variation in the thio groupChanges in anti-inflammatory potency

These findings highlight the importance of specific structural features in enhancing therapeutic efficacy.

Synthesis and Evaluation

A notable case study involved synthesizing various derivatives of N-cyclohexyl-2-(thio)acetamide to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines, showing that certain derivatives exhibited IC50 values in the low micromolar range . This study underscores the potential of this compound class in drug development.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of N-cyclohexyl derivatives. Animal models treated with these compounds demonstrated significant tumor regression and improved survival rates compared to control groups . These results support further clinical investigation into their efficacy and safety profiles.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h15-16H,1-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMODQHCWJTYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.